1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one
Overview
Description
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one is a complex organic compound characterized by its unique structure, which includes bromine atoms and an azoxy group
Preparation Methods
The synthesis of 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one involves multiple steps, typically starting with the preparation of the core phenyl structure. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azoxy group is introduced through a reaction involving nitrosation followed by reduction. Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the azoxy group to an amine.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular pathways. The bromine atoms may enhance the compound’s binding affinity to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and azoxy-containing molecules. Compared to these, 1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 2-bromo-1-(4-hydroxyphenyl)propan-1-one and 1-(4-bromo-2-fluorophenyl)ethan-1-one .
Properties
IUPAC Name |
(5-bromo-2-propanoylphenyl)-(5-bromo-2-propanoylphenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O3/c1-3-17(23)13-7-5-11(19)9-15(13)21-22(25)16-10-12(20)6-8-14(16)18(24)4-2/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALUVXUJWQPQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)N=[N+](C2=C(C=CC(=C2)Br)C(=O)CC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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